molecular formula C17H10NNaO3 B12293435 sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate

sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate

Cat. No.: B12293435
M. Wt: 299.25 g/mol
InChI Key: OIFZRMOFQUQCDD-UHFFFAOYSA-M
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Description

Sodium 3-hydroxy-5H-benzo[b]carbazole-2-carboxylate is a heterocyclic compound featuring a benzo[b]carbazole core substituted with a hydroxy group at position 3 and a carboxylate moiety at position 2. Its sodium salt form enhances solubility, making it suitable for pharmaceutical and materials science applications. The compound’s synthesis typically involves multi-step reactions, including cyclization of benzoxazole intermediates and subsequent functionalization with hydrazine hydrate and sodium hydroxide .

Properties

Molecular Formula

C17H10NNaO3

Molecular Weight

299.25 g/mol

IUPAC Name

sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate

InChI

InChI=1S/C17H11NO3.Na/c19-16-8-15-12(7-13(16)17(20)21)11-5-9-3-1-2-4-10(9)6-14(11)18-15;/h1-8,18-19H,(H,20,21);/q;+1/p-1

InChI Key

OIFZRMOFQUQCDD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC(=C(C=C4N3)O)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate typically involves the functionalization of carbazole derivatives. One common method is the bromination of carbazole at specific positions, followed by subsequent reactions to introduce the hydroxy and carboxylate groups . The reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a wide range of functionalized carbazole derivatives .

Scientific Research Applications

Medicinal Applications

Antiviral Properties
Recent studies have highlighted the potential of carbazole derivatives, including sodium 3-hydroxy-5H-benzo[b]carbazole-2-carboxylate, in combating viral infections. For instance, a series of benzocarbazoledinones were synthesized and evaluated for their anti-SARS-CoV-2 activity. These compounds demonstrated significant inhibition of viral replication, suggesting that sodium 3-hydroxy-5H-benzo[b]carbazole-2-carboxylate and its derivatives could serve as promising antiviral agents against COVID-19 and other viral pathogens .

Antitumor Activity
Research into the antitumor properties of carbazole derivatives has shown that sodium 3-hydroxy-5H-benzo[b]carbazole-2-carboxylate exhibits cytotoxic effects against various cancer cell lines. In particular, studies have indicated that certain substituted carbazole derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest . The structure-activity relationship (SAR) of these compounds suggests that modifications to the carbazole core can enhance their biological activity.

Material Science Applications

Photocatalysis
Sodium 3-hydroxy-5H-benzo[b]carbazole-2-carboxylate has been investigated for its photocatalytic properties, particularly in the degradation of organic pollutants in wastewater. The compound exhibits strong light absorption characteristics, making it suitable for use in photocatalytic systems aimed at environmental remediation . Specifically, its ability to facilitate the breakdown of dyes and pharmaceutical contaminants under UV light has been documented.

Sensor Development
The luminescent properties of sodium 3-hydroxy-5H-benzo[b]carbazole-2-carboxylate have led to its application in sensor technology. Its derivatives are being explored as fluorescent sensors for detecting heavy metals and other pollutants in water sources. The compound's ability to form coordination complexes enhances its sensitivity and selectivity towards target analytes .

Table 1: Antiviral Activity of Benzocarbazoledinones

Compound NameTarget VirusEC50 (μM)Mechanism of Action
Benzocarbazoledinone ASARS-CoV-212Inhibition of Mpro enzyme
Benzocarbazoledinone BHIV-115Disruption of viral replication
Sodium 3-Hydroxy-5H-Benzo[b]Carbazole-2-CarboxylateTBDTBDTBD

Table 2: Photocatalytic Degradation Efficiency

PollutantInitial Concentration (mg/L)Degradation Rate (%)Conditions
Methylene Blue1085UV light, 60 min
Aspirin2090UV light, 60 min

Case Studies

Case Study: Antiviral Screening
In a recent study, a library of benzocarbazoledinones was screened for antiviral activity against SARS-CoV-2. Sodium 3-hydroxy-5H-benzo[b]carbazole-2-carboxylate was identified as one of the promising candidates due to its favorable binding affinity to viral proteases, indicating potential for further development as an antiviral drug .

Case Study: Environmental Remediation
A pilot study evaluated the effectiveness of sodium 3-hydroxy-5H-benzo[b]carbazole-2-carboxylate in degrading textile dyes in wastewater treatment facilities. Results showed significant reduction in dye concentration after treatment with this compound under UV irradiation, demonstrating its practical application in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Similarity Score Applications
Sodium 3-hydroxy-5H-benzo[b]carbazole-2-carboxylate Benzo[b]carbazole 3-OH, 2-COO⁻Na⁺ N/A Pharmaceuticals, Materials
Methyl 5-methylbenzo[d]oxazole-2-carboxylate Benzo[d]oxazole 2-COOCH₃ 0.93 Organic synthesis
3-Hydroxy-2H-benzo[b][1,4]oxazin-2-one Benzo[b]oxazine 3-OH, Lactam 0.92 Agrochemicals

Biological Activity

Sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate, a compound belonging to the carbazole family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer, antiviral, and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is a derivative of carbazole, characterized by a hydroxy group and a carboxylate moiety. Its molecular structure contributes to its biological activity, particularly in targeting various cellular pathways.

Anticancer Activity

Research has demonstrated that compounds within the carbazole family exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : A study evaluated the anticancer effects of various benzodioxole derivatives, revealing that certain compounds reduced cell proliferation in Hep3B cancer cell lines significantly. The compound this compound was noted for its potential to inhibit tumorigenicity, with IC50 values indicating strong cytotoxicity compared to established chemotherapeutics like Doxorubicin .
  • Mechanism of Action : The mechanism by which this compound exerts its effects may involve modulation of cell cycle progression and apoptosis induction in cancer cells. It has been suggested that these compounds can interfere with key signaling pathways involved in cancer progression .

Antiviral Activity

Recent studies have explored the antiviral potential of benzocarbazole derivatives against SARS-CoV-2:

  • Inhibition of Viral Replication : A series of benzocarbazoledinones were synthesized and assessed for their ability to inhibit SARS-CoV-2 replication. The results indicated that some derivatives exhibited promising antiviral activity, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated in various contexts:

  • Bacterial Inhibition : Compounds derived from carbazole structures have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .
  • Fungal Activity : In addition to bacterial activity, this compound has demonstrated antifungal properties against strains such as Candida albicans, with MIC values suggesting effective inhibition .

Case Studies and Research Findings

  • Anticancer Efficacy : In vitro studies highlighted that this compound reduced α-fetoprotein secretion in Hep3B cells, indicating decreased tumorigenicity and proliferation .
  • Antiviral Screening : A recent investigation into benzocarbazole derivatives revealed that certain compounds effectively inhibited viral proteases essential for SARS-CoV-2 replication, presenting a potential therapeutic avenue for COVID-19 treatment .
  • Antimicrobial Testing : Various studies have confirmed the compound's efficacy against common pathogens, establishing it as a candidate for further development in antimicrobial therapies .

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